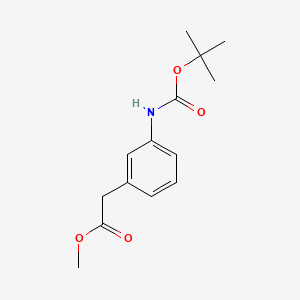

Methyl N-Boc-3-aminophenylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl N-Boc-3-aminophenylacetate is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the 3-aminophenylacetate moiety .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl N-Boc-3-aminophenylacetate can be synthesized through a multi-step process. One common method involves the protection of the amino group of 3-aminophenylacetic acid with a Boc group, followed by esterification with methanol . The reaction typically requires the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The process would be optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl N-Boc-3-aminophenylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Free amine (3-aminophenylacetic acid).

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis of β3-Amino Acids

Methyl N-Boc-3-aminophenylacetate serves as a precursor for synthesizing β3-amino acids, which are critical for developing peptidomimetics. These compounds exhibit enhanced stability against enzymatic degradation and can mimic natural peptides effectively. A study highlighted the synthesis of enantiopure N-Boc-β3-amino acid methyl esters using this compound as a key intermediate, demonstrating high overall yields and mild reaction conditions. This method avoids toxic reagents typically used in traditional synthesis routes, making it safer and more efficient .

Peptide Synthesis

The compound is utilized in peptide synthesis due to its ability to introduce specific amino acid functionalities. It can be incorporated into larger peptide chains, enhancing the biological activity of the resulting peptides. For instance, β3-amino acids derived from this compound have been shown to form stable structures that resist proteolytic degradation, which is crucial for therapeutic applications .

Drug Development

This compound plays a significant role in drug discovery and development. Its derivatives have been investigated for their potential as inhibitors against various biological targets, including enzymes involved in disease processes. For example, research has demonstrated that compounds derived from this compound exhibit potent inhibitory effects against Mycobacterium tuberculosis by targeting the InhA enzyme involved in mycolic acid synthesis. This highlights its potential as a lead compound in developing new anti-tuberculosis drugs .

Case Studies

Case Study 1: Synthesis of Sedum Alkaloids

A formal synthesis of sedum alkaloids was achieved using this compound as a starting material. The study showcased a safe and efficient method for producing β3-amino acids that are integral to these natural products. The overall yield was reported to be high, demonstrating the practical applicability of this compound in complex natural product synthesis .

Case Study 2: Antibacterial Activity

In another study, derivatives of this compound were screened for antibacterial activity against resistant strains of bacteria. The results indicated that certain modifications led to compounds with minimum inhibitory concentrations (MICs) below 1 µg/mL against multi-drug resistant strains, showcasing the compound's potential in developing new antibacterial agents .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Synthesis of β3-Amino Acids | Precursor for developing stable peptidomimetics | High yields; safer synthesis methods |

| Peptide Synthesis | Incorporation into larger peptide chains | Enhanced biological activity; stability |

| Drug Development | Potential inhibitors for biological targets | Active against Mycobacterium tuberculosis |

| Natural Product Synthesis | Used in formal syntheses of complex alkaloids | Successful total synthesis with high efficiency |

| Antibacterial Activity | Screening for efficacy against resistant bacteria | MICs < 1 µg/mL for certain derivatives |

Mécanisme D'action

The mechanism of action of Methyl N-Boc-3-aminophenylacetate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 3-aminophenylacetate: Lacks the Boc protecting group, making it more reactive but less stable.

Methyl 2-(3-(tert-butoxycarbonylamino)phenyl)acetate: Similar structure but with different substitution patterns on the aromatic ring.

Uniqueness

Methyl N-Boc-3-aminophenylacetate is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceutical research .

Activité Biologique

Methyl N-Boc-3-aminophenylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities and versatility as a synthetic building block. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (N-Boc) protecting group on the amino group of 3-aminophenylacetate. Its molecular formula is C13H17N1O3, with a molecular weight of approximately 251.28 g/mol. The compound's structure allows for modifications that can enhance its biological properties, making it a valuable scaffold in drug design.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of drug discovery. The presence of the amine group facilitates interactions with biological targets, while the ester functionality can be modified to improve pharmacokinetic properties such as solubility and bioavailability.

Key Biological Activities

- Antimicrobial Activity : Compounds with similar structures have shown potential against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. For example, derivatives of related compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against these bacteria .

- Anticancer Properties : Some studies have indicated that modifications to the N-Boc group or phenyl ring can enhance anticancer activity. Compounds derived from similar scaffolds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis .

- Enzyme Inhibition : Research has shown that this compound can act as an inhibitor for specific enzymes involved in disease pathways, which is crucial for developing targeted therapies.

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural modifications. Variations in substituents on the phenyl ring or alterations to the N-Boc group can lead to changes in binding affinity and metabolic stability. The following table summarizes some key findings related to SAR:

| Modification Type | Effect on Activity | Reference |

|---|---|---|

| Substituents on Phenyl | Altered binding affinity | |

| Changes to N-Boc Group | Enhanced enzyme inhibition | |

| Ester Modification | Improved bioavailability |

Case Study 1: Antimicrobial Screening

In a recent study, derivatives of this compound were screened against various strains of Mycobacterium tuberculosis. The results indicated that certain modifications led to compounds with MIC values below 1 µg/mL against both drug-sensitive and resistant strains, highlighting the potential for developing new anti-TB agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of compounds derived from this compound. These compounds were tested against several cancer cell lines, demonstrating significant inhibition of cell growth with IC50 values in the micromolar range. The study emphasized the importance of structural variations in enhancing therapeutic efficacy .

Propriétés

IUPAC Name |

methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11-7-5-6-10(8-11)9-12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVJRIRAJCZCQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.